molecular formula C19H19N3O B14760016 N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide

N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide

Cat. No.: B14760016
M. Wt: 305.4 g/mol
InChI Key: IPSKREFXMHAFQK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that features a benzimidazole ring, a phenylcyclopentyl group, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Phenylcyclopentyl Group: The phenylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formamide Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the benzimidazole ring or the phenyl group.

    Reduction: Reduction reactions may target the formamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted benzimidazole or phenyl derivatives can be formed.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide depends on its specific application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, luminescence, or other properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclohexyl)formamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopropyl)formamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide is unique due to the specific combination of the benzimidazole ring, phenylcyclopentyl group, and formamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide

InChI

InChI=1S/C19H19N3O/c23-14-22(18-20-16-10-4-5-11-17(16)21-18)19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,21)

InChI Key

IPSKREFXMHAFQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)N(C=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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